molecular formula C14H14N2O B274264 (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one

(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one

Numéro de catalogue B274264
Poids moléculaire: 226.27 g/mol
Clé InChI: FCOAVUAXAPARHO-ZRDIBKRKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one, also known as MMPI, is a small molecule inhibitor that has been researched extensively for its potential use in cancer treatment. MMPI is a potent inhibitor of matrix metalloproteinases (MMPs), a family of enzymes that play a crucial role in tumor invasion and metastasis.

Mécanisme D'action

(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one inhibits the activity of MMPs by binding to their active sites. MMPs are zinc-dependent enzymes that play a crucial role in the degradation of extracellular matrix (ECM) components. By inhibiting MMP activity, (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one prevents the degradation of ECM components, thereby reducing tumor invasion and metastasis.
Biochemical and Physiological Effects:
(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one has been shown to have potent anti-tumor effects in preclinical studies. In addition to its anti-MMP and anti-angiogenic effects, (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells. (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one is its potent anti-tumor effects, which make it a promising candidate for cancer treatment. However, one limitation is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy. In addition, (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one may have off-target effects on other enzymes that share structural similarities with MMPs.

Orientations Futures

For (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one research include the development of more potent and selective MMP inhibitors, as well as the evaluation of (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one in clinical trials. In addition, (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one may have potential applications in other diseases associated with MMP activity, such as cardiovascular disease and arthritis. Further research is needed to fully understand the potential of (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one in these areas.
In conclusion, (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one is a promising small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Its potent anti-tumor effects, anti-MMP and anti-angiogenic properties, and ability to enhance the efficacy of chemotherapy and radiation therapy make it a promising candidate for further research and development.

Méthodes De Synthèse

(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one can be synthesized through a variety of methods, including the reaction of 4-methylphenylhydrazine with cyclohexane-1,3-dione, followed by the reaction of the resulting product with acetic anhydride. Another method involves the reaction of 4-methylphenylhydrazine with cyclohexa-2,4-dien-1-one, followed by the reaction of the resulting product with acetic anhydride. Both methods have been reported in the literature, with yields ranging from 30-70%.

Applications De Recherche Scientifique

(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one has been extensively studied for its potential use in cancer treatment. MMPs are overexpressed in many types of cancer, and their activity is associated with tumor invasion and metastasis. (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one has been shown to inhibit the activity of MMPs, thereby reducing tumor invasion and metastasis. In addition, (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one has been shown to have anti-angiogenic properties, which may further contribute to its anti-tumor effects.

Propriétés

Nom du produit

(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one

Formule moléculaire

C14H14N2O

Poids moléculaire

226.27 g/mol

Nom IUPAC

(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C14H14N2O/c1-11-6-8-13(9-7-11)16-15-10-12-4-2-3-5-14(12)17/h2-10,15-16H,1H3/b12-10+

Clé InChI

FCOAVUAXAPARHO-ZRDIBKRKSA-N

SMILES isomérique

CC1=CC=C(C=C1)NN/C=C/2\C=CC=CC2=O

SMILES

CC1=CC=C(C=C1)NNC=C2C=CC=CC2=O

SMILES canonique

CC1=CC=C(C=C1)NNC=C2C=CC=CC2=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.